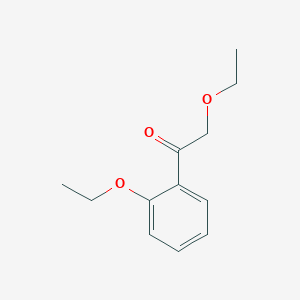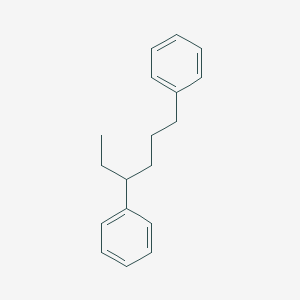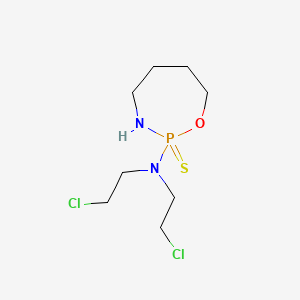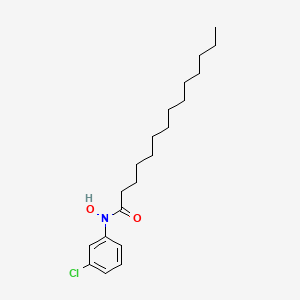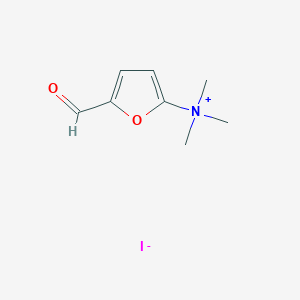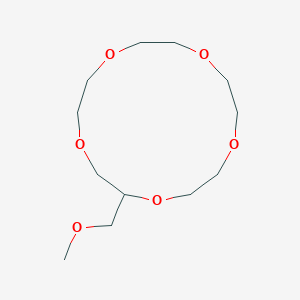
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diethylene glycol is reacted with a suitable dihalide under basic conditions to form the cyclic ether . The reaction is usually carried out in the presence of a strong base such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of crown ethers like 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations, particularly alkali metals like sodium and potassium.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- exerts its effects is through the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, stabilizing it within the ring structure . This complexation can enhance the solubility of the metal ion in organic solvents and facilitate its transport across membranes .
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: Another crown ether with a larger ring size, capable of complexing larger cations such as potassium.
12-Crown-4: A smaller crown ether that preferentially complexes smaller cations like lithium.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- is unique due to its optimal ring size for complexing sodium ions, making it particularly useful in applications requiring selective sodium ion transport and separation .
Propiedades
Número CAS |
76719-73-8 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O6/c1-13-10-12-11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h12H,2-11H2,1H3 |
Clave InChI |
XSHCEXSJPMSUIB-UHFFFAOYSA-N |
SMILES canónico |
COCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


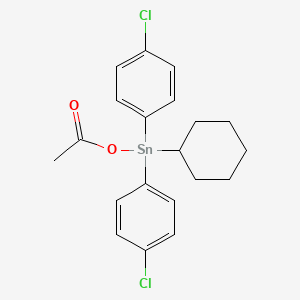

![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
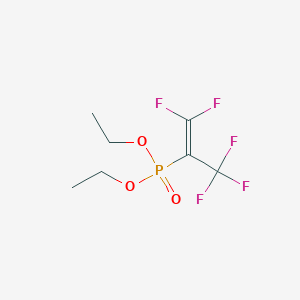
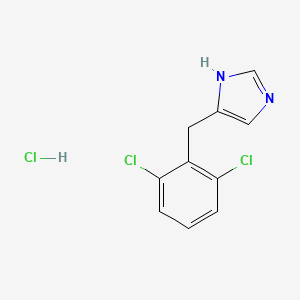
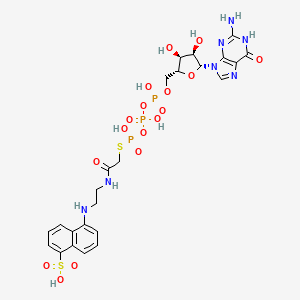
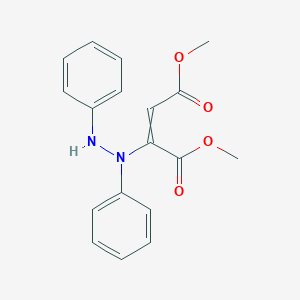
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
